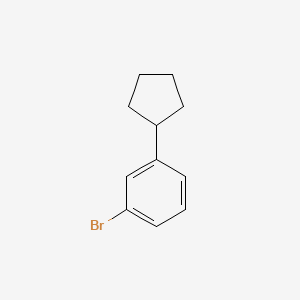

1-Bromo-3-cyclopentylbenzene

Description

1-Bromo-3-cyclopentylbenzene is a brominated aromatic compound featuring a benzene ring substituted with a bromine atom at position 1 and a cyclopentyl group at position 3. Its molecular formula is C₁₁H₁₃Br, with a molecular weight of approximately 224.9 g/mol (calculated based on substituent contributions). The cyclopentyl group, a five-membered alkyl ring, introduces steric bulk and electron-donating effects, distinguishing it from simpler alkyl or halogen substituents. This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its bulky substituent may influence regioselectivity or stability in coupling reactions .

Properties

IUPAC Name |

1-bromo-3-cyclopentylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13Br/c12-11-7-3-6-10(8-11)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDXDKHEWUGZPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-cyclopentylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-cyclopentylbenzene using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction typically occurs under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: In an industrial setting, the production of 1-Bromo-3-cyclopentylbenzene may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-cyclopentylbenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions. Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Oxidation Reactions: The cyclopentyl group can be oxidized to form cyclopentanone derivatives using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction Reactions: The bromine atom can be reduced to form 3-cyclopentylbenzene using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed:

Substitution Reactions: Formation of 3-cyclopentylphenol or 3-cyclopentylbenzoic acid.

Oxidation Reactions: Formation of 3-cyclopentylbenzaldehyde or 3-cyclopentylbenzoic acid.

Reduction Reactions: Formation of 3-cyclopentylbenzene.

Scientific Research Applications

Chemical Properties and Structure

1-Bromo-3-cyclopentylbenzene, with the chemical formula C11H13Br, is characterized by a bromine atom attached to a benzene ring that is also substituted with a cyclopentyl group. Its structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic synthesis.

Synthetic Applications

- Suzuki-Miyaura Coupling Reactions :

-

Synthesis of Pharmaceuticals :

- The compound serves as an intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to biologically active compounds. For instance, derivatives of 1-bromo-3-cyclopentylbenzene have been explored for their potential as anti-inflammatory agents and other therapeutic applications .

-

Preparation of Functionalized Aromatics :

- It can be used to prepare functionalized aromatic compounds through electrophilic aromatic substitution reactions. This property is particularly useful in the development of new materials and fine chemicals.

Case Study 1: Synthesis of Cyclopentyl Derivatives

In a study published in the Journal of Organic Chemistry, researchers demonstrated the utility of 1-bromo-3-cyclopentylbenzene in synthesizing cyclopentyl derivatives. The study highlighted the effectiveness of this compound as a starting material for creating complex organic structures through various coupling reactions, achieving yields above 70% in some cases .

Case Study 2: Pharmaceutical Development

Another research project focused on the medicinal chemistry aspect of 1-bromo-3-cyclopentylbenzene, where it was employed to synthesize novel anti-inflammatory agents. The derivatives were tested for biological activity, showing promising results against specific inflammatory pathways, thus indicating the compound's potential therapeutic applications .

Data Table: Summary of Applications

| Application Type | Description | Yield/Outcome |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of carbon-carbon bonds | High yields (>70%) |

| Pharmaceutical Synthesis | Development of anti-inflammatory agents | Promising biological activity |

| Functionalized Aromatics | Electrophilic aromatic substitution | Various derivatives synthesized |

Mechanism of Action

The mechanism of action of 1-Bromo-3-cyclopentylbenzene involves its interaction with specific molecular targets and pathways. The bromine atom and cyclopentyl group contribute to its reactivity and binding affinity towards various biological and chemical entities. The compound can act as a precursor for the formation of reactive intermediates, which then participate in further chemical transformations .

Comparison with Similar Compounds

Table 1: Substituent Comparison

| Compound Name | Substituent at Position 3 | Molecular Formula | Molecular Weight (g/mol) | Electronic Effect of Substituent |

|---|---|---|---|---|

| 1-Bromo-3-cyclopentylbenzene | Cyclopentyl (C₅H₉) | C₁₁H₁₃Br | 224.9 | Electron-donating (alkyl) |

| 1-Bromo-3-chlorobenzene | Chlorine (Cl) | C₆H₄BrCl | 191.45 | Electron-withdrawing (halogen) |

| 1-Bromo-3-methylbenzene | Methyl (CH₃) | C₇H₇Br | 170.9 | Electron-donating (alkyl) |

| 1-Bromo-3-(trifluoromethoxy)benzene | Trifluoromethoxy (OCF₃) | C₇H₄BrF₃O | 259.0 | Electron-withdrawing (fluoroalkyl) |

| 1-Bromo-3-(methylsulfonyl)benzene | Methylsulfonyl (SO₂CH₃) | C₇H₇BrO₂S | 247.1 | Strong electron-withdrawing |

Key Observations :

- Electron-withdrawing groups (chlorine, trifluoromethoxy, sulfonyl) reduce ring electron density, enhancing susceptibility to nucleophilic aromatic substitution (NAS) and directing reactivity to specific ring positions .

Physicochemical Properties

Table 2: Physical Properties (Selected Data)

| Compound Name | Boiling Point (°C) | Melting Point (°C) | Solubility (Polar Solvents) |

|---|---|---|---|

| 1-Bromo-3-cyclopentylbenzene | Not reported | Not reported | Low (highly hydrophobic) |

| 1-Bromo-3-chlorobenzene | 198–200 | 15–18 | Moderate in DMSO, acetone |

| 1-Bromo-3-methylbenzene | 181–183 | -10 | High in ether, chloroform |

| 1-Bromo-3-(trifluoromethoxy)benzene | Not reported | Not reported | Low (fluorophilic solvents) |

Notes:

Research Findings :

- Steric Effects : The cyclopentyl group in 1-Bromo-3-cyclopentylbenzene impedes nucleophilic attack at the bromine site, requiring harsh conditions for substitution compared to less hindered analogs like 1-Bromo-3-methylbenzene .

- Electronic Effects : Methylsulfonyl and trifluoromethoxy groups enhance leaving-group ability in bromine, enabling efficient cross-coupling reactions under mild conditions .

Biological Activity

1-Bromo-3-cyclopentylbenzene is an organic compound with the molecular formula CHBr and a molecular weight of 225.12 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities, particularly in antibacterial and antifungal applications.

Biological Activity Overview

1-Bromo-3-cyclopentylbenzene has been investigated for its antimicrobial properties , showing effectiveness against various pathogens. Its structure allows it to interact with biological systems, potentially leading to significant therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the compound's broad-spectrum antibacterial properties. It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Notably, compounds similar to 1-bromo-3-cyclopentylbenzene have demonstrated efficacy against resistant strains of bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antibacterial Efficacy of 1-Bromo-3-cyclopentylbenzene

| Pathogen | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Effective | |

| Escherichia coli | Moderate | |

| Pseudomonas aeruginosa | Limited | |

| Candida albicans | Effective |

The mechanism by which 1-bromo-3-cyclopentylbenzene exerts its antibacterial effects is believed to involve disruption of bacterial cell membranes and inhibition of essential cellular processes. The halogenated aromatic structure may interfere with the synthesis of nucleic acids or proteins in bacteria, leading to cell death.

Case Study 1: Antimicrobial Screening

A study conducted on a series of brominated aromatic compounds, including 1-bromo-3-cyclopentylbenzene, revealed significant antimicrobial activity. The compound was tested against a panel of pathogens using standard disk diffusion methods. Results indicated that it inhibited the growth of several strains, particularly those associated with skin infections .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of halogenated benzenes has shown that variations in substituents significantly affect biological activity. In one study, derivatives of 1-bromo-3-cyclopentylbenzene were synthesized and tested for their antibacterial properties. The results demonstrated that modifications to the cyclopentyl group enhanced activity against specific Gram-positive bacteria .

Q & A

Q. What are the common synthetic routes for preparing 1-Bromo-3-cyclopentylbenzene, and how do reaction conditions influence yield?

Synthesis typically involves bromination of 3-cyclopentylbenzene derivatives. Key methods include:

- Electrophilic Aromatic Substitution (EAS): Use of brominating agents like N-bromosuccinimide (NBS) or molecular bromine (Br₂) in the presence of Lewis acids (e.g., FeBr₃). Reaction efficiency depends on solvent polarity, temperature, and electron-donating/withdrawing effects of substituents .

- Directed Bromination: The cyclopentyl group acts as an ortho/para-directing substituent. Optimization requires controlling regioselectivity via steric effects (cyclopentyl’s bulkiness) and electronic modulation .

| Method | Reagent | Yield Range | Key Challenges |

|---|---|---|---|

| EAS with Br₂/FeBr₃ | Br₂, FeBr₃ | 50–70% | Byproduct formation (di-bromination) |

| NBS in DCM | NBS, radical initiator | 60–80% | Radical stability and selectivity |

Q. Which spectroscopic techniques are most effective for characterizing 1-Bromo-3-cyclopentylbenzene?

- ¹H/¹³C NMR: Identify substituent positions via coupling patterns. The cyclopentyl group’s protons show distinct multiplet splitting (δ 1.5–2.5 ppm), while aromatic protons appear as doublets (δ 7.0–7.5 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular weight (C₁₁H₁₃Br, MW 225.13) and isotopic patterns (Br’s characteristic M+2 peak) .

- IR Spectroscopy: Detect C-Br stretching (~550 cm⁻¹) and C-H bending from the cyclopentyl group .

Advanced Research Questions

Q. How can computational chemistry predict reactivity in cross-coupling reactions involving 1-Bromo-3-cyclopentylbenzene?

Density Functional Theory (DFT) studies model:

- Regioselectivity: Electron density maps predict preferential coupling at the para position due to steric hindrance from the cyclopentyl group .

- Transition-State Analysis: Compare activation energies for Suzuki-Miyaura vs. Ullmann couplings. Polar solvents (DMF) stabilize charged intermediates in Ullmann reactions .

Q. What strategies resolve contradictions in reported reaction yields for derivatives of 1-Bromo-3-cyclopentylbenzene?

- Byproduct Analysis: Use GC-MS or HPLC to identify side products (e.g., debrominated species or dimerization byproducts) .

- Reaction Parameter Screening: Vary catalysts (Pd vs. Cu), ligands (bidentate vs. monodentate), and solvents (THF vs. toluene) to optimize yields. For example, Pd(PPh₃)₄ improves Suzuki coupling efficiency over Pd(OAc)₂ .

Q. How does the cyclopentyl group’s steric bulk influence nucleophilic substitution kinetics?

- Steric Effects: The cyclopentyl group hinders SN2 mechanisms, favoring SN1 pathways in polar protic solvents (e.g., ethanol). Rate constants (k) decrease by ~40% compared to less bulky analogs .

- Electronic Effects: Hyperconjugation from the cyclopentyl group slightly activates the bromine toward substitution, confirmed by Hammett plots .

Safety and Handling

- Storage: Store in amber glass under inert gas (N₂/Ar) at 2–8°C to prevent photodegradation and moisture absorption .

- PPE: Use nitrile gloves, goggles, and fume hoods to avoid skin/eye contact. Brominated aromatics are potential irritants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.